

Application Notes and Protocols for CFI-400945

Treatment in Patient-Derived Organoids

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Compound of Interest

Compound Name: CFI-400936

Cat. No.: B606611

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Introduction

CFI-400945 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[1][2]

Overexpression of PLK4 is observed in various cancers and is associated with tumorigenesis and poor clinical outcomes.[3] CFI-400945 disrupts the normal cell cycle by inducing aberrant centriole duplication, leading to mitotic defects, aneuploidy, and ultimately, cancer cell death.[1][2] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, recapitulating the genetic and phenotypic heterogeneity of individual tumors.[4][5] This document provides detailed application notes and protocols for the utilization of CFI-400945 in patient-derived organoid models for cancer research and drug sensitivity screening.

Mechanism of Action of CFI-400945

CFI-400945 is an ATP-competitive inhibitor of PLK4.[3] Its mechanism of action is centered on the disruption of centriole duplication, a critical process for the formation of the mitotic spindle and proper chromosome segregation. Inhibition of PLK4 by CFI-400945 leads to either an overduplication or a complete lack of centrioles, depending on the concentration.[3] Both scenarios result in mitotic catastrophe, characterized by the formation of multipolar spindles and subsequent cell cycle arrest or apoptosis.[3]

Data Presentation: Efficacy of CFI-400945 in Patient-Derived Organoids and Cancer Cell Lines

The following tables summarize the quantitative data on the efficacy of CFI-400945 in various cancer models. While specific data for a wide range of patient-derived organoids is still emerging, the provided information from cell lines and initial organoid studies offers a strong basis for experimental design.

Table 1: IC50 Values of CFI-400945 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
MDA-MB-468	Triple-Negative Breast Cancer	10	[6]
SUM159	Triple-Negative Breast Cancer	Not Specified	[6]
MDA-MB-231	Triple-Negative Breast Cancer	Not Specified	[6]
Ewing's Sarcoma Cell Lines	Ewing's Sarcoma	10-50 (effective concentration range)	[3]
Pancreatic Cancer Cell Lines	Pancreatic Cancer	Not Specified	[7]

Table 2: Effects of CFI-400945 on Patient-Derived Xenografts (PDX) and Organoids (PDOs)

Model	Cancer Type	Treatment Concentration/ Dose	Effect	Reference
TNBC PDOs	Triple-Negative Breast Cancer	10 nM	Increased anti-proliferative effect when combined with radiation	[6]
Pancreatic Cancer PDX	Pancreatic Cancer	52 mg/kg	Reduced tumor growth and expression of Ki-67	[7]
Breast Cancer PDX	Breast Cancer	Not Specified	Significant inhibition of tumor growth	[2]

Experimental Protocols

Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)

This protocol outlines the general steps for establishing and maintaining PDO cultures from patient tumor tissue. Specific media compositions may need to be optimized for different tumor types.

Materials:

- Fresh tumor tissue in collection medium (e.g., DMEM/F12 with antibiotics)
- Digestion buffer (e.g., Collagenase/Hyaluronidase)
- Basement membrane matrix (e.g., Matrigel®)
- Organoid culture medium (specific to tumor type, often containing growth factors like EGF, Noggin, R-spondin)

- Cell recovery solution
- Phosphate-buffered saline (PBS)
- 6-well and 96-well culture plates

Procedure:

- **Tissue Digestion:** Mince the tumor tissue into small fragments and incubate in digestion buffer at 37°C with agitation for 30-60 minutes.
- **Cell Isolation:** Neutralize the digestion buffer and filter the cell suspension through a cell strainer to remove undigested tissue. Centrifuge the cell suspension to pellet the cells.
- **Embedding in Matrix:** Resuspend the cell pellet in a basement membrane matrix on ice.
- **Plating:** Dispense droplets of the cell-matrix suspension into the center of wells in a pre-warmed culture plate. Allow the matrix to solidify at 37°C.
- **Culture:** Add the appropriate organoid culture medium to each well. Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
- **Passaging:** Once organoids are established and have grown to a sufficient size, they can be passaged by mechanically or enzymatically disrupting the organoids and re-plating them in a fresh matrix.

Protocol 2: CFI-400945 Treatment and Viability Assay in PDOs

This protocol describes how to treat established PDOs with CFI-400945 and assess their viability.

Materials:

- Established PDO cultures in 96-well plates
- CFI-400945 stock solution (in DMSO)

- Organoid culture medium
- Cell viability reagent (e.g., CellTiter-Glo® 3D)
- Plate reader

Procedure:

- Plating for Assay: Plate PDOs in a 96-well plate as described in Protocol 1. Allow organoids to form and stabilize for 2-3 days.
- Drug Preparation: Prepare a serial dilution of CFI-400945 in organoid culture medium. A starting concentration range of 1 nM to 10 μ M is recommended based on cell line data. Include a vehicle control (DMSO) at the same final concentration as the highest CFI-400945 concentration.
- Treatment: Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of CFI-400945 or the vehicle control.
- Incubation: Incubate the treated organoids for a predetermined period (e.g., 72 hours).
- Viability Assessment:
 - Equilibrate the plate and the viability reagent to room temperature.
 - Add the viability reagent to each well according to the manufacturer's instructions.
 - Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
 - Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of viability. Calculate the IC50 value using appropriate software.

Protocol 3: Immunofluorescence Staining of PDOs for Biomarker Analysis

This protocol allows for the visualization of protein expression and cellular changes within PDOs following CFI-400945 treatment.

Materials:

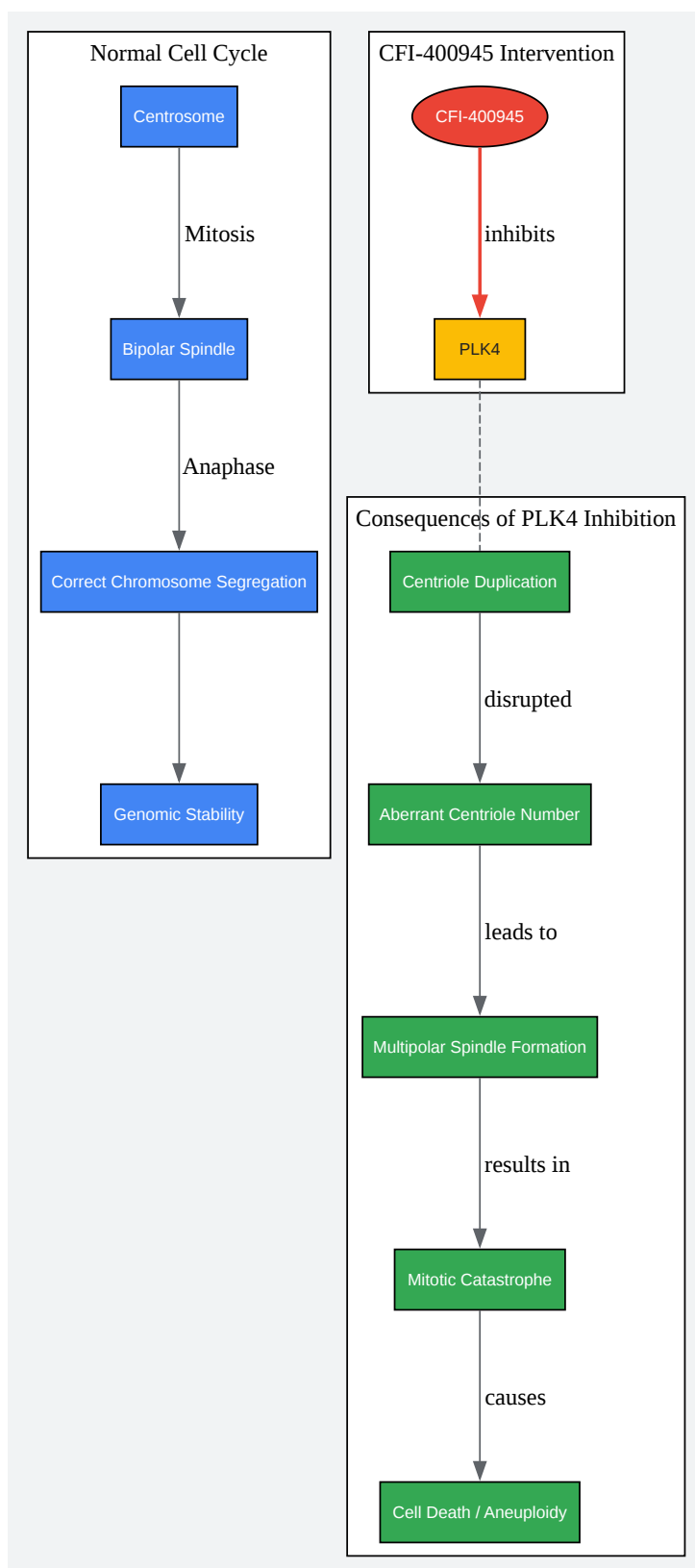
- Treated and control PDOs cultured in chamber slides or on coverslips
- 4% Paraformaldehyde (PFA) in PBS for fixation
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibodies (e.g., anti-Ki-67, anti-phospho-Histone H3)
- Fluorescently labeled secondary antibodies
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Confocal microscope

Procedure:

- **Fixation:** Carefully remove the culture medium and fix the PDOs with 4% PFA for 20-30 minutes at room temperature.
- **Permeabilization:** Wash the fixed organoids with PBS and then permeabilize with permeabilization buffer for 15-20 minutes.
- **Blocking:** Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

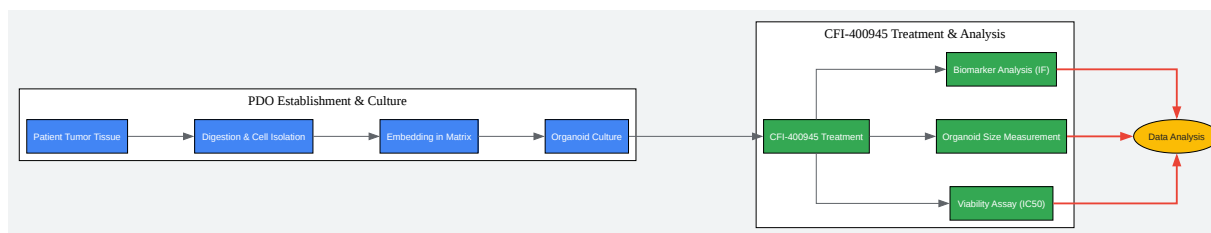
- Primary Antibody Incubation: Incubate the organoids with the primary antibody diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
- Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 10-15 minutes.
- Mounting and Imaging: Wash with PBS, mount the samples with mounting medium, and visualize using a confocal microscope.^{[8][9]}

Mandatory Visualizations



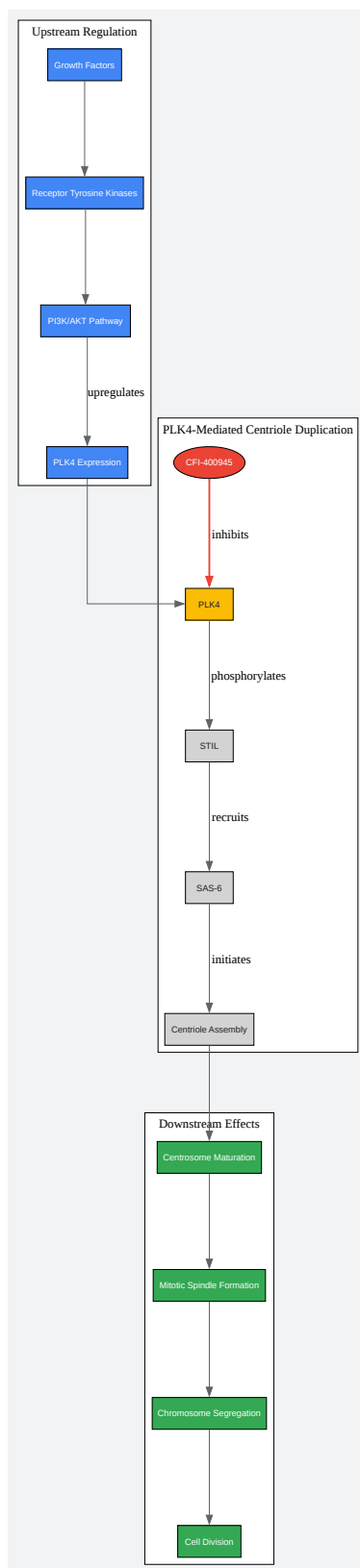
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Caption: Mechanism of action of CFI-400945 in disrupting the cell cycle.



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Caption: Experimental workflow for CFI-400945 treatment in PDOs.



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Caption: Simplified PLK4 signaling pathway in centriole duplication.

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